Bienvenue dans la boutique en ligne BenchChem!

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

JNK3 inhibition neuroprotection kinase selectivity

This (6S)-alcohol is the decisive enantiopure building block for JNK3 inhibitor programs and chiral DPI catalyst synthesis. The (S)-configuration yields up to 20-fold greater JNK3 potency and selectivity factors up to 67 in organocatalysis—substituting the (R)-enantiomer or racemate fundamentally compromises downstream SAR and catalytic performance. Procuring this defined ≥98% pure (S)-enantiomer eliminates the need for post-hoc chiral resolution and ensures your library or catalyst family retains the designed stereochemical integrity.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 1219019-23-4
Cat. No. B569800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
CAS1219019-23-4
Synonyms(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol; 
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1C(CN2C1=NC=C2)O
InChIInChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1
InChIKeyOLXNUSXUUWAEGE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS 1219019-23-4): Chiral Intermediate Procurement Guide for JNK3 Inhibitor and Organocatalyst Synthesis


(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, also designated (S)-HO-DPI, is the enantiopure (S)-configured alcohol of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) scaffold. It serves as the critical chiral building block for two major research applications: as the direct synthetic precursor to (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (D449985), a key pharmacophoric intermediate for c-Jun N-terminal kinase 3 (JNK3) inhibitors ; and as the foundational chiral alcohol (HO-DPI) from which an entire family of chiral bicyclic imidazole nucleophilic organocatalysts (Alkyl-PDPI, Acyloxy-DPI, Carbamate-DPI) is derived [1]. The DPI scaffold is recognized as the predominantly utilized skeleton for this catalyst class [2]. The absolute (S)-configuration at the C6 stereocenter is the primary determinant of downstream biological activity and catalytic enantioselectivity, making enantiomeric identity—not merely chemical structure—the decisive procurement parameter.

Why the (6S)-Enantiomer Cannot Be Replaced by the (R)-Enantiomer or Racemate for JNK3-Directed and Asymmetric Catalysis Applications


The (6S)-alcohol is not a functionally interchangeable chiral alcohol. In the JNK3 inhibitor pathway, (S)-configured derivatives exhibit up to 20-fold greater JNK3 inhibitory potency than the corresponding (R)-enantiomers, with p38α/JNK3 selectivity ratios reaching up to 10 [1]. Substituting the (R)-enantiomer (CAS 196862-45-0) or the racemate (CAS 1378606-06-4) would predictably yield downstream compounds with severely compromised potency and selectivity. In organocatalysis, the (S)-HO-DPI is the required starting material for Alkyl-PDPI catalysts that achieve selectivity factors (s) as high as 67 in kinetic resolution of arylalkylcarbinols [2]—a performance level inherently dependent on the enantiopurity of the starting alcohol. The DPI scaffold's relatively large bond angle (∠θ) was rationally designed to reconcile catalytic activity with enantioselectivity, and this geometric advantage is fully realized only when the correct absolute configuration is installed at the C6 stereocenter [3]. Generic substitution with the racemate or wrong enantiomer therefore constitutes a fundamental experimental confound, not merely an impurity issue.

Quantitative Differentiation Evidence: (6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Versus Comparators


Enantiomer-Dependent JNK3 Inhibitory Potency: (S)-Derived Compounds Versus (R)-Derived Compounds

In the foundational study by Graczyk et al. (2005), three representative enantiomeric pairs of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives were synthesized and evaluated. The (S)-enantiomer-derived compounds were up to 20 times more potent inhibitors of JNK3 than the corresponding (R)-enantiomer-derived compounds [1]. Furthermore, the (S)-enantiomers demonstrated a p38α/JNK3 IC50 selectivity ratio of up to 10, indicating that the (S)-configuration at the C6 position is a critical determinant of both potency and kinase selectivity [1]. The JNK3 inhibitory potency correlated with inhibition of c-Jun phosphorylation and neuroprotective efficacy in rat cerebellar granule neurones under low K⁺-induced cell death conditions [1]. Since the (6S)-alcohol (CAS 1219019-23-4) serves as the direct intermediate for constructing these (S)-configured pharmacophores, its enantiomeric identity directly dictates the biological outcome of the final compound.

JNK3 inhibition neuroprotection kinase selectivity

Organocatalytic Kinetic Resolution Performance: PDPI Catalysts Derived from (S)-HO-DPI Versus Alternative Organocatalyst Scaffolds

Zhang et al. (2014) reported that Alkyl-PDPI catalysts, synthesized from the (S)-HO-DPI scaffold, achieved selectivity factors (s) of 45 for phenyl(tert-butyl)methanol and 67 for 1-mesitylethanol in the kinetic resolution of arylalkylcarbinols [1]. These s values represent good to excellent enantioselectivities for a nucleophilic catalyst class. For context, classical DMAP-derived organocatalysts typically achieve s values in the range of 6–30 for sec-alcohol kinetic resolution [2], and conformationally restricted DMAP analogs evaluated for tertiary alcohol acetylation show catalytic effectiveness roughly comparable to DMAP itself [3]. The DPI scaffold's larger bond angle (∠θ) relative to N-methylimidazole (NMI) was a key design feature that enabled the reconciliation of catalytic activity with enantioselectivity, a well-known contradiction in nucleophilic catalyst design [4]. The (S)-HO-DPI alcohol (CAS 1219019-23-4) is the essential precursor for constructing the enantiopure PDPI catalyst framework.

asymmetric organocatalysis kinetic resolution enantioselectivity

Enantiomeric Purity as a Procurement Gate: (6S)-Alcohol (≥98% ee) Versus Racemate Versus (R)-Enantiomer

Commercial suppliers of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS 1219019-23-4) report purity specifications of ≥98.0% . In contrast, the racemic mixture (CAS 1378606-06-4) is supplied at 95%+ chemical purity, which provides no enantiomeric enrichment . The (R)-enantiomer (CAS 196862-45-0) is available at 95% purity . For the intended applications—where the (S)-configuration is essential for JNK3 potency (up to 20× advantage) and organocatalyst enantioselectivity (s up to 67)—procurement of the racemate would require a subsequent, non-trivial enantiomeric separation step. The kinetic resolution of racemic HO-DPI using Nov435 lipase has been demonstrated as a laboratory-scale separation method, achieving enantiomeric enrichment [1], but this introduces additional synthesis burden, cost, and yield loss compared to direct procurement of the enantiopure (S)-alcohol.

chiral purity enantiomeric excess quality control

Synthetic Route Specificity: Stereochemical Inversion from (6S)-Alcohol to (6R)-Amine (D449985)—A Unique Intermediate Relationship

A defining feature of the (6S)-alcohol is its documented role as the direct synthetic precursor to (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (TRC catalog D449985) . This transformation proceeds with stereochemical inversion at C6, converting the (S)-alcohol to the (R)-amine. The (6R)-amine is the core pharmacophoric moiety present in numerous JNK3 inhibitor candidates disclosed in the Graczyk et al. patent family (US7432375) [1]. The (S)-alcohol is thus not merely a chiral building block but the gateway intermediate that determines the absolute configuration of the final amine pharmacophore. No other commercially available intermediate provides this direct, stereochemically defined entry to the (R)-amine with the same atom economy. The alternative—direct asymmetric synthesis of the (R)-amine—would require a fundamentally different and potentially more complex synthetic route.

synthetic intermediate stereochemical inversion JNK3 pharmacophore

High-Impact Application Scenarios Where (6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Provides Verifiable Advantage


Synthesis of Enantiopure JNK3 Inhibitor Candidates with Defined (R)-Amine Pharmacophore Configuration

Teams developing selective JNK3 inhibitors for neurodegenerative disease indications (Alzheimer's, Parkinson's, cerebral ischemia) should procure the (6S)-alcohol as the stereochemistry-defining intermediate. The Graczyk et al. (2005) data demonstrate that the (S)-configuration at the C6 position of derivatives yields up to 20-fold greater JNK3 potency and p38α/JNK3 selectivity ratios up to 10 compared to (R)-configured analogs [1]. The (6S)-alcohol provides direct synthetic access to the (6R)-amine pharmacophore (D449985) via stereochemical inversion, ensuring that the final compounds bear the correct absolute configuration for optimal JNK3 binding . Use of the racemate or (R)-alcohol at this stage would necessitate additional separation steps or yield the less potent enantiomeric series, compromising the SAR integrity of the compound library [1].

Preparation of High-Performance PDPI Organocatalysts for Asymmetric Kinetic Resolution of Secondary Alcohols

Academic and industrial groups developing catalytic asymmetric methods for alcohol kinetic resolution should use the (6S)-alcohol to construct Alkyl-PDPI catalysts. Zhang et al. (2014) demonstrated that PDPI catalysts derived from this scaffold achieve s factors of 45–67 for arylalkylcarbinol substrates, outperforming typical chiral DMAP derivatives (s = 6–30) [2][3]. The DPI scaffold's larger bond angle, engineered to reconcile catalytic activity with enantioselectivity, is an intrinsic structural advantage of this compound class [4]. The (S)-HO-DPI is the foundational intermediate for the entire catalyst family (Alkoxy-DPI, Acyloxy-DPI, Alkyl-DPI, Carbamate-DPI), and procurement of the enantiopure (S)-alcohol obviates the need for enzymatic kinetic resolution (Nov435) of the racemate as a separate preparative step [5].

Chiral Building Block Supply for Multi-Step Medicinal Chemistry Library Synthesis Requiring Configurational Fidelity

For contract research organizations (CROs) and pharmaceutical discovery units synthesizing compound libraries based on the pyrrolo[1,2-a]imidazole scaffold, the (6S)-alcohol (≥98% purity) provides a quality-controlled, enantiopure starting material that eliminates the variable of enantiomeric composition from downstream SAR . The DPI scaffold is recognized as a privileged heterocyclic core with broad biological activity, including nootropic (dimiracetam) and α1A-adrenergic receptor modulation [6]. By standardizing on the defined (S)-enantiomer rather than the racemate, research programs ensure that observed structure-activity relationships are attributable to chemical modifications rather than confounding enantiomeric mixtures, while also reducing the synthetic burden of post-hoc chiral resolution [5].

Asymmetric Phosphorylation Methodology Development: Access to Remdesivir and Related Antiviral ProTide Synthesis

The carbamate-type chiral bicyclic imidazole catalyst Ad-DPI, synthesized from (S)-HO-DPI, has been successfully applied in the asymmetric phosphorylation step for the synthesis of the anti-COVID-19 drug remdesivir [4]. This application demonstrates that the (6S)-alcohol scaffold supports catalyst development for pharmaceutically relevant phosphorus(V) stereochemistry. Research groups pursuing catalytic asymmetric phosphorylation or ProTide synthesis should procure the enantiopure (S)-alcohol to access this demonstrated catalyst family, as the enantioselectivity of the phosphorylation step is predicated on the chirality of the DPI catalyst core [4].

Quote Request

Request a Quote for (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.